![molecular formula C17H26N2O B570572 N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)- CAS No. 265120-58-9](/img/structure/B570572.png)
N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)-
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Description
“N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)-” is a chemical compound with the molecular formula C17H26N2O and a molecular weight of 274.40 g/mol . It is also known by other names such as (S)-Ropivacaine N-Isopropyl, (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide, and (S)-N-(2,6-dimethylphenyl)-1-isopropylpiperidine-2-carboxamide .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H26N2O . Detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies, which are not provided in the search results.Scientific Research Applications
- Ropivacaine is a well-known local anesthetic used in surgical procedures, epidurals, and nerve blocks. Its S-enantiomer, (S)-Ropivacaine , provides effective pain relief with reduced motor block, making it suitable for postoperative pain management and labor analgesia .
- Researchers have explored the use of (S)-Ropivacaine in thermoresponsive hydrogel microspheres . These smart materials respond to temperature changes and can be used for controlled drug release .
- Nanostructure : The microgels exhibit a peculiar heterogeneous structure, including a core–shell and non-thermoresponsive nanostructure .
- (S)-Ropivacaine has potential in tissue engineering . It can be incorporated into scaffolds for cell growth and regeneration .
- The adsorption concentration of (S)-Ropivacaine microgels on substrates plays a crucial role in controlling their thermoresponsiveness .
- Due to its hydrated polymer chains, (S)-Ropivacaine microgels exhibit high biocompatibility and remain stable in colloidal suspensions .
Local Anesthetic and Pain Management
Polymer Hydrogels and Drug Delivery
Biomedical Applications
Temperature-Responsive Coatings
Biocompatibility and Colloidal Stability
Research in Nanostructure and Thermoresponsiveness
properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZMUOUUWXTAZ-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)- | |
CAS RN |
265120-58-9 |
Source
|
Record name | N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265120589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-DIMETHYLPHENYL)-1-(1-METHYLETHYL)PIPERIDINE-2-CARBOXAMIDE, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W501U9BNWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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